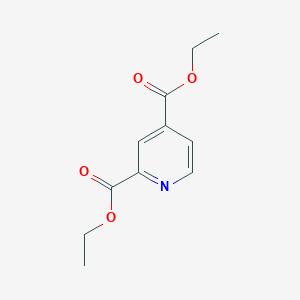

Diethyl 2,4-pyridinedicarboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

diethyl pyridine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-9(7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUDQLHCIAOWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961682 | |

| Record name | Diethyl lutidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41438-38-4 | |

| Record name | Diethyl 2,4-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41438-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,4-pyridinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041438384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl lutidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl pyridine-2,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL LUTIDINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN4572M5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl 2,4-Pyridinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2,4-pyridinedicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering detailed data, experimental protocols, and theoretical insights to support research and development activities.

Introduction

This compound (CAS No: 41438-38-4) is a diester derivative of 2,4-pyridinedicarboxylic acid, also known as lutidinic acid.[1] Its structure, featuring a pyridine ring substituted with two ethyl ester groups at the 2 and 4 positions, makes it a versatile building block in organic synthesis. The presence of the nitrogen atom in the pyridine ring and the two ester functionalities imparts specific chemical reactivity and physical characteristics to the molecule. Notably, it has been identified as a prolyl 4-hydroxylase-directed proinhibitor, playing a role in the inhibition of prolyl hydroxylation and procollagen processing.[2] This biological activity underscores its potential in drug discovery and development.

Chemical Structure and Core Properties

The fundamental attributes of this compound are summarized below, providing a foundational understanding of the molecule.

Figure 1: Chemical structure of this compound.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 41438-38-4 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | White to Almost white powder to lump | A |

| Melting Point | 31 °C | B |

| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| LogP | 1.6 | [1] |

| Topological Polar Surface Area | 65.5 Ų | [1] |

Note: The melting point is a reported value from a commercial supplier and may require experimental verification. Another source reports the melting point as "N/A".[2]

Synthesis and Purification

The primary route for the synthesis of this compound is the Fischer esterification of 2,4-pyridinedicarboxylic acid with ethanol in the presence of an acid catalyst. This well-established reaction is widely used for the preparation of esters from carboxylic acids and alcohols.

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of related pyridinedicarboxylate esters.

Materials:

-

2,4-Pyridinedicarboxylic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-pyridinedicarboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Aqueous Workup: Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system.

Spectroscopic and Chromatographic Characterization

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted spectral data and an interpretation based on the known chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons: Three signals are expected in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the two ester groups.

-

Ethyl Ester Protons: Two sets of signals are expected for each of the two ethyl groups:

-

A quartet corresponding to the methylene protons (-OCH₂CH₃).

-

A triplet corresponding to the methyl protons (-OCH₂CH₃).

-

¹³C NMR (Predicted):

-

Carbonyl Carbons: Two signals are expected in the downfield region, corresponding to the carbonyl carbons of the ester groups.

-

Pyridine Ring Carbons: Five signals are expected for the carbons of the pyridine ring, with their chemical shifts influenced by the nitrogen atom and the ester substituents.

-

Ethyl Ester Carbons: Two signals are expected for the carbons of the ethyl groups: one for the methylene carbon and one for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

-

C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the carbonyl group in the ester functionalities.

-

C-O Stretch: Absorption bands in the region of 1100-1300 cm⁻¹ are expected for the C-O single bond stretching of the ester groups.

-

Aromatic C=C and C=N Stretches: Multiple bands in the region of 1400-1600 cm⁻¹ are characteristic of the pyridine ring.

-

C-H Stretches: Absorption bands corresponding to aromatic and aliphatic C-H stretching will be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (223.23). Common fragmentation patterns would involve the loss of ethoxy (-OCH₂CH₃) or ethoxycarbonyl (-COOCH₂CH₃) groups.

Solubility Profile

Qualitative observations suggest that this compound is soluble in common organic solvents such as ethanol, methanol, dichloromethane, and chloroform. Quantitative solubility data is not widely available and would need to be determined experimentally.

Conclusion

This compound is a compound with significant potential in medicinal chemistry and other fields. This guide provides a consolidated resource of its known and predicted physical properties, along with a foundational experimental protocol for its synthesis. The provided information is intended to facilitate further research and application of this versatile molecule. It is recommended that the predicted spectral data be confirmed experimentally for any critical applications.

References

Diethyl 2,4-Pyridinedicarboxylate: A Technical Guide for Researchers

Introduction

Diethyl 2,4-pyridinedicarboxylate, a diester derivative of lutidinic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its core structure, a pyridine ring substituted with two ethyl ester functionalities, provides a versatile scaffold for chemical modification and has led to its investigation in various biological contexts. This technical guide offers an in-depth exploration of the chemical structure, synthesis, analysis, and key applications of this compound, with a particular focus on its role as a proinhibitor of prolyl 4-hydroxylase.

Chemical Structure and Physicochemical Properties

This compound is characterized by a pyridine nucleus with ethyl carboxylate groups at the C2 and C4 positions. This arrangement of functional groups dictates its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41438-38-4 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 31 °C | [2] |

| Boiling Point | 330.9 °C at 760 mmHg | [3] |

| Density | 1.2 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. | [4] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding dicarboxylic acid, 2,4-pyridinedicarboxylic acid (also known as lutidinic acid), with ethanol in the presence of a strong acid catalyst.[5]

Fischer Esterification: Mechanism and Rationale

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Experimental Protocol: Fischer Esterification

The following protocol is a representative procedure for the synthesis of this compound based on the well-established Fischer esterification method.[5][8]

Materials:

-

2,4-Pyridinedicarboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2,4-pyridinedicarboxylic acid and an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Carefully and slowly, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Chemical Analysis and Characterization

The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the ethyl ester groups. The pyridine protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The ethyl groups will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with coupling between them.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups (typically δ 160-180 ppm), the aromatic carbons of the pyridine ring (typically δ 120-150 ppm), and the carbons of the ethyl groups (methylene around δ 60 ppm and methyl around δ 14 ppm).[9][10]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically in the range of 1700-1750 cm⁻¹.[11] Other characteristic peaks include C-O stretching vibrations (around 1100-1300 cm⁻¹) and C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.[12]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 223. Common fragmentation patterns for diethyl esters include the loss of an ethoxy group (-OCH₂CH₃, m/z = 45) or an ethyl group (-CH₂CH₃, m/z = 29).[13][14]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of an acid modifier like formic acid) can be employed.[15][16] Detection is typically performed using a UV detector at a wavelength where the pyridine ring absorbs, such as 254 nm.[15]

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment and identification of volatile impurities. A non-polar capillary column is typically used, and the temperature program is optimized to achieve good separation of the components.[15][16]

Applications in Drug Development and Research

The primary area of interest for this compound in drug development stems from its activity as a proinhibitor of prolyl 4-hydroxylase.[3][17]

Prolyl 4-Hydroxylase Inhibition

Prolyl 4-hydroxylase is a key enzyme in the biosynthesis of collagen, catalyzing the hydroxylation of proline residues in procollagen chains.[17] This post-translational modification is essential for the formation of the stable triple-helical structure of collagen. Inhibition of this enzyme can modulate collagen deposition, which has therapeutic implications in fibrotic diseases.

This compound itself is not a direct inhibitor of prolyl 4-hydroxylase in vitro.[17] However, within a cellular environment, it is hydrolyzed to its active form, 2,4-pyridinedicarboxylic acid, which is a potent inhibitor of the enzyme.[17][18] This makes this compound a "proinhibitor" – a precursor that is converted to the active drug in the body. The increased lipophilicity of the diethyl ester compared to the dicarboxylic acid facilitates its transport across cell membranes.[19]

Caption: Mechanism of action of this compound as a proinhibitor.

Studies have shown that treatment of cells with this compound leads to the production of under-hydroxylated procollagen, which is thermally unstable and not efficiently secreted from the cell, ultimately leading to its degradation.[2]

Other Research Applications

Beyond its effects on collagen synthesis, this compound has been investigated for other biological activities. It has been shown to stabilize the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen levels.[20] This has led to its exploration in cosmetic applications, for instance, in combination with resveratrol to improve hair density.[11][20] Additionally, it has been described as a potent scavenger of active oxygen species.[21]

Conclusion

This compound is a valuable chemical entity for researchers in drug development and medicinal chemistry. Its role as a cell-permeable proinhibitor of prolyl 4-hydroxylase provides a powerful tool for studying the biological consequences of inhibiting collagen synthesis and holds potential for the development of therapeutics for fibrotic diseases. The straightforward synthesis via Fischer esterification and the availability of modern analytical techniques for its characterization make it an accessible compound for further investigation. Future research may uncover novel applications for this versatile molecule, building upon our current understanding of its chemical and biological properties.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. prepchem.com [prepchem.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyridinedicarboxylates, the first mechanism-derived inhibitors for prolyl 4-hydroxylase, selectively suppress cellular hydroxyprolyl biosynthesis. Decrease in interstitial collagen and Clq secretion in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyridinedicarboxylates, the first mechanism-derived inhibitors for prolyl 4-hydroxylase, selectively suppress cellular hydroxyprolyl biosynthesis. Decrease in interstitial collagen and Clq secretion in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]

A Technical Guide to the Spectroscopic Characterization of Diethyl 2,4-pyridinedicarboxylate

This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2,4-pyridinedicarboxylate, a key intermediate in pharmaceutical and chemical research. As a molecule of interest in drug development, particularly as a prolyl 4-hydroxylase inhibitor, its unambiguous structural confirmation is paramount.[1] This document serves as a technical resource for researchers and scientists, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

Introduction to this compound

This compound (CAS No: 41438-38-4) is a diester derivative of pyridine-2,4-dicarboxylic acid. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol . The structural integrity and purity of this compound are critical for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm its chemical structure and identify any potential impurities. This guide will delve into the theoretical and practical aspects of its characterization by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the protons of the two ethyl ester groups. The chemical shifts are influenced by the electron-withdrawing nature of the ester groups and the nitrogen atom in the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | Doublet | 1H | H-6 |

| ~8.25 | Doublet of Doublets | 1H | H-5 |

| ~7.90 | Doublet | 1H | H-3 |

| ~4.40 | Quartet | 2H | -OCH₂CH₃ (C-4) |

| ~4.35 | Quartet | 2H | -OCH₂CH₃ (C-2) |

| ~1.40 | Triplet | 3H | -OCH₂CH₃ (C-4) |

| ~1.35 | Triplet | 3H | -OCH₂CH₃ (C-2) |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary slightly.

Interpretation:

-

The downfield region of the spectrum is characterized by three signals corresponding to the aromatic protons of the pyridine ring. The proton at the C-6 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the C-4 ester group.

-

The two sets of signals for the ethyl groups, each consisting of a quartet and a triplet, are characteristic of the -OCH₂CH₃ moiety. The slight difference in their chemical shifts arises from the different electronic environments of the ester groups at the C-2 and C-4 positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O (C-4) |

| ~164.0 | C=O (C-2) |

| ~151.0 | C-6 |

| ~149.0 | C-2 |

| ~138.0 | C-4 |

| ~128.0 | C-5 |

| ~125.0 | C-3 |

| ~62.0 | -OCH₂CH₃ (C-4) |

| ~61.5 | -OCH₂CH₃ (C-2) |

| ~14.2 | -OCH₂CH₃ (C-4) |

| ~14.0 | -OCH₂CH₃ (C-2) |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary slightly.

Interpretation:

-

The two carbonyl carbons of the ester groups are expected to appear at the most downfield region of the spectrum.

-

The five distinct signals for the pyridine ring carbons reflect the asymmetry of the substitution pattern.

-

The methylene and methyl carbons of the two ethyl groups will each give rise to two closely spaced signals.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic vibrations of the ester and pyridine functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1590, ~1470 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary slightly.

Interpretation:

-

The most prominent peak in the spectrum will be the strong C=O stretching vibration of the ester groups around 1725 cm⁻¹.

-

The presence of the pyridine ring is confirmed by the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

The C-O stretching vibrations of the ester groups will appear as strong bands in the 1300-1100 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid or low-melting solid) or as a KBr pellet (if it is a solid).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 223, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 178: Loss of an ethoxy group (-OCH₂CH₃) from the molecular ion.

-

m/z = 150: Loss of a carboxyl group (-COOCH₂CH₃) from the molecular ion.

-

m/z = 122: Further fragmentation of the pyridine ring.

-

Disclaimer: This is a predicted fragmentation pattern. The relative intensities of the peaks may vary depending on the ionization method used.

Interpretation:

The fragmentation pattern is consistent with the presence of two ethyl ester groups attached to a pyridine ring. The initial loss of an ethoxy or carboxyl group is a common fragmentation pathway for esters.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide are in full agreement with the known chemical structure of the molecule. This technical guide serves as a valuable resource for researchers, enabling them to confidently verify the identity and purity of this important chemical compound in their studies.

References

Diethyl 2,4-pyridinedicarboxylate CAS number 41438-38-4

An In-depth Technical Guide to Diethyl 2,4-pyridinedicarboxylate

Topic: this compound CAS Number: 41438-38-4 Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound (CAS 41438-38-4), a versatile heterocyclic compound. We delve into its fundamental physicochemical properties, established synthetic routes, and detailed spectroscopic profile. The core of this document focuses on its significant biological activities and applications, particularly its role as a prolyl 4-hydroxylase inhibitor and a stabilizer of Hypoxia-Inducible Factor 1-alpha (HIF-1α), with direct implications for drug discovery and advanced cosmetology. Furthermore, its utility as a pivotal building block in materials science and organic synthesis is explored. This guide concludes with essential safety and handling protocols to ensure its proper use in a laboratory setting.

This compound is a disubstituted pyridine derivative featuring two ethyl ester functional groups. These structural motifs are key to its reactivity and utility as a chemical intermediate. Its core properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 41438-38-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.23 g/mol | [1][4] |

| Appearance | White to almost white powder or lump; Colorless liquid | [5][6] |

| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [1][7] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 153.9 ± 22.3 °C | [1] |

| LogP (Partition Coeff.) | 2.00 | [1] |

| Topological Polar Surface Area (TPSA) | 65.5 Ų | [2] |

| Synonyms | 2,4-Pyridinedicarboxylic acid diethyl ester, Diethyl lutidinate | [2][8] |

Synthesis and Manufacturing Insights

The most common and industrially scalable method for producing this compound is through the Fischer esterification of its corresponding diacid, 2,4-pyridinedicarboxylic acid (Lutidinic acid).

Reaction Principle: Fischer Esterification

This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol. The equilibrium is typically driven towards the product (ester) by removing water as it is formed, often through azeotropic distillation, or by using a large excess of the alcohol reactant. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

References

- 1. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]

- 5. Diethyl 2,4-pyridinedicarboxylic acid - 가흥시 길라특화공 유한 [jlightchem.com]

- 6. This compound | 41438-38-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

Introduction: The Strategic Importance of Diethyl 2,4-pyridinedicarboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2,4-pyridinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry. As a derivative of pyridine, a core scaffold in numerous pharmaceuticals, this compound offers a unique arrangement of two reactive ester functionalities on the pyridine ring.[1] This distinct substitution pattern allows for the regioselective synthesis of complex molecules, making it a valuable precursor for novel therapeutic agents and functional materials.[2] Its role as a potent pro-inhibitor of prolyl 4-hydroxylase, an enzyme critical in collagen synthesis, underscores its significance in biochemical research and drug development.[3] Furthermore, its application has been explored in cosmetology to improve hair density by stabilizing hypoxia-inducible factor 1-alpha (HIF-1α).[4] This guide provides a comprehensive overview of its synthesis, purification, characterization, and key applications, grounded in established chemical principles and methodologies.

Synthesis: A Robust Protocol via Fischer Esterification

The most direct and widely adopted method for synthesizing this compound is the Fischer esterification of its parent diacid, 2,4-pyridinedicarboxylic acid (Lutidinic acid). This acid-catalyzed reaction with ethanol is a classic, reliable, and scalable approach.

Causality of Experimental Design

The Fischer esterification is an equilibrium-limited process. To drive the reaction towards the formation of the diethyl ester product, two key strategies are employed in this protocol:

-

Use of Excess Reagent: Ethanol serves as both the reactant and the solvent, ensuring its high concentration shifts the equilibrium forward according to Le Châtelier's principle.

-

Removal of Water: The water produced during the reaction is continuously removed via azeotropic distillation with a suitable solvent (e.g., benzene or toluene). This removal of a product species is critical for achieving a high conversion rate and maximizing the yield. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a suspension of 2,4-pyridinedicarboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.

-

Esterification: Equip the flask with a reflux condenser and a Dean-Stark apparatus. Heat the mixture to reflux for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture into a larger beaker containing crushed ice and water.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or solid NaHCO₃ in portions until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of pure this compound.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Table of Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 41438-38-4 | [3][5] |

| Molecular Formula | C₁₁H₁₃NO₄ | [3][5] |

| Molecular Weight | 223.23 g/mol | [3][5] |

| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Appearance | White to almost white powder or lump | [6] |

Table of Expected Spectroscopic Data

| Technique | Data and Interpretation |

| ¹H NMR | δ (ppm) in CDCl₃: ~9.0 (d, 1H, H-6), ~8.5 (dd, 1H, H-5), ~8.0 (d, 1H, H-3), ~4.5 (q, 2H, -OCH₂CH₃ at C-2), ~4.4 (q, 2H, -OCH₂CH₃ at C-4), ~1.4 (t, 3H, -OCH₂CH₃ at C-2), ~1.3 (t, 3H, -OCH₂CH₃ at C-4). (Note: Chemical shifts are predictive and may vary slightly) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~165.5, ~164.0 (Ester C=O), ~151.0 (C-6), ~149.0 (C-2), ~140.0 (C-4), ~128.0 (C-5), ~125.0 (C-3), ~62.0, ~61.5 (-OCH₂CH₃), ~14.2, ~14.0 (-OCH₂CH₃). (Note: Based on data for the parent acid and standard ester shifts).[7] |

| IR | ν (cm⁻¹): ~3000-2900 (C-H stretch), ~1730 (C=O ester stretch), ~1590 (C=N/C=C pyridine ring stretch), ~1250 (C-O ester stretch). (Note: Based on typical values for similar compounds).[8] |

| Mass Spec. | (EI): Expected M⁺ peak at m/z = 223.08. |

Applications in Research and Drug Development

This compound is not merely a stable, characterizable molecule but a versatile platform for constructing more complex chemical entities.

Role as a Versatile Synthetic Intermediate

The two ester groups can be selectively or fully hydrolyzed, reduced, or converted into amides, providing access to a wide array of derivatives. The pyridine nitrogen atom can be N-alkylated or oxidized, further expanding its synthetic utility.

Caption: Synthetic pathways from this compound.

Key Application Areas

-

Enzyme Inhibition: As a cell-permeable pro-drug, it is hydrolyzed intracellularly to 2,4-pyridinedicarboxylic acid, a known inhibitor of Fe²⁺ and 2-oxoglutarate-dependent dioxygenases, including prolyl 4-hydroxylase and histone lysine demethylases.[3][9] This makes it an invaluable tool for studying processes like collagen biosynthesis, hypoxia response, and epigenetic regulation.

-

Materials Science: The corresponding diacid is a popular organic linker for creating metal-organic frameworks (MOFs) and coordination polymers.[2] The pyridine nitrogen provides an additional coordination site, influencing the final topology and properties of the resulting material, which can have applications in gas storage and catalysis.

-

Medicinal Chemistry: The scaffold is used to synthesize more complex molecules for drug discovery. For instance, derivatives have been investigated for their potential as antimetastatic agents and in the development of novel antibiotics.[1][9][10]

Conclusion

This compound is a high-value chemical intermediate whose synthesis via Fischer esterification is both practical and well-understood. Its characterization is straightforward using standard spectroscopic techniques. The true power of this molecule lies in its versatility as a building block, enabling researchers and drug development professionals to access a diverse range of functionalized pyridine derivatives for applications spanning from fundamental enzymology to the frontiers of materials science and therapeutic development.

References

- 1. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]

- 4. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 41438-38-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2,4-ピリジンジカルボン酸 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Diethyl Pyridine-2,3-dicarboxylate | 2050-22-8 | Benchchem [benchchem.com]

The Versatile Cornerstone: A Technical Guide to Diethyl 2,4-Pyridinedicarboxylate in Modern Organic Synthesis

Abstract

Diethyl 2,4-pyridinedicarboxylate, a disubstituted pyridine derivative, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique electronic and structural features, characterized by the strategic placement of two electrophilic ester functionalities on a nucleophilic pyridine core, render it a highly versatile synthon. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, with a particular focus on its role in the development of novel pharmaceuticals, functional materials, and advanced agrochemicals. Through a detailed examination of reaction mechanisms, experimental protocols, and spectroscopic data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable molecule.

Introduction: The Strategic Advantage of the Pyridine-2,4-dicarboxylate Scaffold

The pyridine ring is a ubiquitous motif in a vast array of biologically active compounds and functional materials.[1] The strategic incorporation of substituents onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, solubility, and biological target affinity. This compound (CAS No: 41438-38-4) distinguishes itself as a particularly valuable building block due to the orthogonal reactivity of its constituent parts: the electron-deficient positions ortho and para to the nitrogen atom, and the two modifiable ester groups. This inherent functionality provides multiple avenues for synthetic elaboration, making it a cornerstone in the construction of complex molecular architectures.

This guide will navigate the synthetic landscape of this compound, from its fundamental preparation to its application in cutting-edge research. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is paramount for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 41438-38-4 | [2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [2] |

| Molecular Weight | 223.23 g/mol | [2] |

| Appearance | White to Almost white powder to lump | [3] |

| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 153.9 ± 22.3 °C | [2] |

| Melting Point | 31 °C | [3] |

Spectroscopic Data:

-

¹³C NMR Spectrum: Similar to the ¹H NMR, a predicted ¹³C NMR spectrum would show signals for the two distinct carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the five carbons of the pyridine ring.[7]

-

Infrared (IR) Spectrum: The IR spectrum is expected to show strong absorption bands characteristic of the C=O stretching of the ester groups (typically around 1720-1740 cm⁻¹), as well as C-O stretching and vibrations associated with the aromatic pyridine ring.[8]

-

Mass Spectrum: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 223, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy and carbonyl groups.

Synthesis of this compound: A Practical Approach

The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 2,4-pyridinedicarboxylic acid (also known as lutidinic acid).[2][9][10] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and strategies are employed to drive the equilibrium towards the product.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.

Caption: Mechanism of Fischer-Speier Esterification.

The key to a high yield is the removal of water as it is formed, typically through azeotropic distillation with a suitable solvent like toluene, or by using a large excess of the alcohol reactant.[10]

Experimental Protocol: Fischer Esterification of 2,4-Pyridinedicarboxylic Acid

This protocol is adapted from established procedures for the synthesis of related pyridinedicarboxylate esters.[4]

Materials:

-

2,4-Pyridinedicarboxylic acid (Lutidinic acid)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Toluene (optional, for azeotropic removal of water)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-pyridinedicarboxylic acid (1 equivalent) in absolute ethanol (5-10 equivalents).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred suspension. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold water. c. Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its two key functional components: the ester groups and the pyridine ring.

Reactions at the Ester Functionalities

The ester groups at the 2- and 4-positions can undergo a variety of transformations, providing access to a wide range of derivatives.

-

Hydrolysis: The diethyl ester can be hydrolyzed back to the parent 2,4-pyridinedicarboxylic acid under acidic or basic conditions. Basic hydrolysis (saponification) is often preferred to avoid potential side reactions.[11]

-

Amidation: Reaction with primary or secondary amines can convert the ester groups into amides. This transformation is often facilitated by activating the carboxylic acid (after hydrolysis) or by direct aminolysis under harsher conditions.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to the corresponding hydroxymethyl groups, yielding 2,4-bis(hydroxymethyl)pyridine.[12]

-

Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol can lead to the exchange of the ethyl groups, which is useful for introducing different alkyl chains.[13]

Caption: Key synthetic transformations of this compound.

Reactions involving the Pyridine Ring

The pyridine nitrogen and the aromatic ring itself offer further sites for chemical modification.

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the ester groups and the ring nitrogen deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.

Applications in Organic Synthesis

The unique structural and reactivity profile of this compound has led to its application in diverse areas of chemical synthesis.

Medicinal Chemistry: A Proinhibitor of Prolyl 4-Hydroxylase

One of the most significant applications of this compound is in the field of medicinal chemistry, where it acts as a proinhibitor of prolyl 4-hydroxylase.[2][14] This enzyme is crucial for the post-translational modification of collagen, and its inhibition is a therapeutic strategy for fibrotic diseases.[2]

The diethyl ester itself is not a direct inhibitor of the enzyme in vitro. However, within the cellular environment, it is hydrolyzed to the active inhibitor, 2,4-pyridinedicarboxylic acid.[15] This pro-drug approach enhances the cell permeability of the inhibitor, leading to a more potent effect in intact tissues.[15] The increased lipophilicity of the ester facilitates its passage across cell membranes, whereupon intracellular esterases release the active diacid.[16]

Agrochemicals and Pharmaceuticals: A Versatile Scaffold

While specific, named agrochemicals or pharmaceuticals directly synthesized from this compound are not extensively detailed in the readily available literature, the closely related diethyl 5-ethyl-2,3-pyridinedicarboxylate is a key intermediate in the synthesis of imidazolinone herbicides like imazethapyr.[15][17] This highlights the utility of the pyridinedicarboxylate scaffold in constructing complex, biologically active molecules. The functional handles on this compound make it an ideal starting point for the synthesis of libraries of compounds for screening in drug and agrochemical discovery programs.[14]

Materials Science: Precursor to Functional Polymers

Pyridinedicarboxylic acids are valuable monomers in the synthesis of functional polymers, including polyesters and polyamides.[18] The incorporation of the pyridine unit into the polymer backbone can impart desirable properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. This compound can be used in polycondensation reactions, often after conversion to the more reactive diacyl chloride, to produce these advanced materials.[18]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation, coupled with the orthogonal reactivity of its ester and pyridine functionalities, provides a rich platform for the construction of a diverse array of complex molecules. From its well-established role as a proinhibitor in medicinal chemistry to its potential in the development of novel agrochemicals and functional materials, this synthon continues to be a valuable tool for chemists at the forefront of innovation. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers to fully exploit its synthetic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]

- 3. This compound | 41438-38-4 | TCI EUROPE N.V. [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. Diethyl 2,6-pyridinedicarboxylate(15658-60-3) 1H NMR spectrum [chemicalbook.com]

- 6. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER(5552-44-3) 1H NMR [m.chemicalbook.com]

- 7. 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. asianpubs.org [asianpubs.org]

- 16. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. edepot.wur.nl [edepot.wur.nl]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Diethyl 2,4-Pyridinedicarboxylate

Abstract

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics.[1][2] Among the vast landscape of pyridine-based scaffolds, Diethyl 2,4-pyridinedicarboxylate emerges as a particularly intriguing starting material for drug discovery. Its unique substitution pattern and inherent reactivity offer a versatile platform for the synthesis of compounds targeting a range of biological processes. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, drawing upon established research and providing practical insights for researchers and drug development professionals. We will delve into its role as an inhibitor of key enzymes, a modulator of critical signaling pathways, and a foundational element for developing novel therapeutic agents.

Introduction: The Strategic Importance of the Pyridine-2,4-dicarboxylate Core

The pyridine scaffold is an isostere of benzene, with the nitrogen atom imparting unique physicochemical properties that are highly advantageous for drug design.[1] These properties include improved aqueous solubility, the ability to act as a hydrogen bond acceptor, and the potential for ionic interactions. The dicarboxylate substitution at the 2 and 4 positions of the pyridine ring in this compound provides two reactive handles for further chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [3] |

| Molecular Weight | 223.23 g/mol | [3] |

| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

The strategic placement of the ester groups allows for their selective hydrolysis, amidation, or reduction, leading to a wide array of derivatives with distinct biological profiles. This inherent versatility makes this compound a valuable building block in the synthesis of complex molecules for therapeutic applications.[4]

Core Applications in Medicinal Chemistry

The medicinal chemistry applications of this compound and its derivatives are centered on their ability to interact with specific biological targets. The following sections highlight key areas where this scaffold has shown significant promise.

Inhibition of Prolyl 4-Hydroxylase and its Therapeutic Implications

One of the earliest and most significant identified biological activities of this compound is its role as a potent proinhibitor of prolyl 4-hydroxylase.[3] Prolyl 4-hydroxylases are enzymes crucial for the post-translational modification of collagen, a key component of the extracellular matrix. Inhibition of these enzymes can have profound effects on collagen synthesis and deposition.

Mechanism of Action: this compound itself is not the active inhibitor. It acts as a prodrug, or "proinhibitor," which is intracellularly hydrolyzed to its corresponding dicarboxylic acid. This active form then inhibits prolyl 4-hydroxylase, thereby preventing the hydroxylation of proline residues in procollagen chains. This, in turn, disrupts the proper folding and secretion of collagen.[3]

Therapeutic Potential: The ability to modulate collagen deposition has therapeutic implications in fibrotic diseases, where excessive collagen accumulation leads to organ damage. Conditions such as idiopathic pulmonary fibrosis, liver cirrhosis, and scleroderma could potentially be treated with inhibitors of prolyl 4-hydroxylase.

Modulation of the Hypoxia-Inducible Factor (HIF-1α) Pathway

The Hypoxia-Inducible Factor (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (the same family of enzymes mentioned above), leading to its degradation. Under hypoxic conditions, these enzymes are inactive, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Synergistic Effects: Research has shown that a combination of this compound and resveratrol can stabilize the HIF-1α protein.[5] This combination has demonstrated a synergistic effect on the expression of HIF-1α target genes. A clinical study has even explored this combination for improving hair density, suggesting a role in promoting hair follicle function.[5]

Therapeutic Rationale: The stabilization of HIF-1α can be beneficial in conditions where enhanced angiogenesis and tissue perfusion are desired, such as in ischemic diseases (e.g., peripheral artery disease, myocardial infarction).

Figure 1: Simplified diagram of the HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

Inhibition of Jumonji-C Domain-Containing Histone Demethylases

Jumonji-C (JmjC) domain-containing histone demethylases are a class of enzymes that play a critical role in epigenetic regulation by removing methyl groups from histones. The dysregulation of these enzymes is implicated in various diseases, including cancer.

Selective Inhibition: Recent studies have identified 5-substituted pyridine-2,4-dicarboxylate derivatives as potent and selective inhibitors of human Jumonji-C domain-containing protein 5 (JMJD5).[6] Crystallographic studies have revealed that the C5 substituent of the pyridine ring binds in the substrate-binding pocket of the enzyme, providing a basis for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.[6]

Therapeutic Promise: The development of selective inhibitors for specific histone demethylases is a promising strategy for cancer therapy. By targeting enzymes like JMJD5, it may be possible to modulate gene expression in cancer cells, leading to cell cycle arrest and apoptosis. The this compound scaffold provides a valuable starting point for the design of such inhibitors.

A Versatile Scaffold for Targeting Other Enzyme Classes and Protein-Protein Interactions

The utility of the pyridine dicarboxylate framework extends beyond the examples above. The related dihydropyridine dicarboxylates have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in the management of type 2 diabetes.[7]

Furthermore, the rigid and functionalized nature of the pyridine ring makes it an attractive scaffold for the design of molecules that can disrupt protein-protein interactions (PPIs).[8][9][10][11][12] PPIs are fundamental to many cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecules that can mimic key secondary structures, such as α-helices, are sought after as PPI inhibitors. The this compound scaffold can be elaborated with various substituents to present pharmacophoric groups in a spatially defined manner, potentially mimicking the "hot spot" residues at a PPI interface.

Synthesis and Derivatization Strategies

The synthesis of this compound is typically achieved through the Fischer esterification of the corresponding pyridine-2,4-dicarboxylic acid (Lutidinic acid) with ethanol in the presence of a strong acid catalyst.[3]

References

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small molecules targeting protein–protein interactions for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Oncogenic Protein-Protein Interactions by Diversity Oriented Synthesis and Combinatorial Chemistry Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Peptidomimetic Libraries Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selectscience.net [selectscience.net]

- 12. Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of Diethyl 2,4-pyridinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Diethyl 2,4-pyridinedicarboxylate (DE-2,4-PDC), a diester derivative of pyridine-2,4-dicarboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine core, is a common feature in many biologically active compounds. The diester functionalities provide versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.

Understanding the physicochemical properties of DE-2,4-PDC is paramount for its effective application. Solubility and stability are two critical parameters that profoundly influence its handling, formulation, and ultimately, its performance in various applications. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical experimental guidance. Due to the limited availability of direct quantitative data for this specific compound in public literature, this guide also incorporates data from structurally related compounds and predictive models to provide a holistic understanding.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its solubility and stability profiles.

| Property | Value | Source |

| CAS Number | 41438-38-4 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 330.9 °C at 760 mmHg | [3] |

| Flash Point | 153.9 °C | [3] |

| pKa (Predicted) | ~2.5 (for the pyridine nitrogen) |

Solubility Profile

Qualitative Solubility

General observations from synthetic procedures suggest that this compound is soluble in common organic solvents such as ethanol, methanol, and ethyl acetate. Its diester nature contributes to its affinity for moderately polar to polar organic solvents. The presence of the pyridine nitrogen, which can act as a hydrogen bond acceptor, also influences its interaction with protic solvents.

Predictive Solubility Analysis

In the absence of extensive experimental data, Quantitative Structure-Property Relationship (QSPR) models and other computational tools can be employed to estimate the solubility of DE-2,4-PDC in various solvents. These models utilize molecular descriptors to correlate the chemical structure with its physicochemical properties.[3][4]

Key Structural Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can participate in hydrogen bonding, enhancing solubility in protic solvents.

-

Ester Groups: The two ethyl ester groups contribute to the molecule's polarity and can also act as hydrogen bond acceptors.

-

Overall Polarity: The combination of the aromatic ring and the ester functionalities results in a molecule of moderate polarity.

Based on the principle of "like dissolves like," DE-2,4-PDC is expected to exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol), and moderate solubility in less polar solvents like dichloromethane and ethyl acetate. Its solubility in non-polar solvents such as hexane is anticipated to be low. Aqueous solubility is also expected to be limited due to the presence of the largely non-polar pyridine ring and the ethyl groups of the esters.

Experimental Determination of Solubility

For definitive solubility data, experimental determination is essential. The following are standard protocols that can be adapted for this compound.

This method determines the equilibrium solubility of a compound in a given solvent.[5][6][7][8][9]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of DE-2,4-PDC in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11][12][13]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer or solvent of interest in a microplate well.

-

Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: Measure the turbidity of the solution using a nephelometer or by visual inspection to determine the concentration at which precipitation occurs.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The chemical stability of this compound is a critical parameter that dictates its shelf-life, storage conditions, and compatibility with other substances. Forced degradation studies are essential to understand its intrinsic stability and to identify potential degradation products.[2][14][15][16][17][18][19][20]

Potential Degradation Pathways

Based on its chemical structure, this compound is susceptible to degradation through several pathways:

-

Hydrolysis: The ester linkages are prone to hydrolysis under both acidic and basic conditions, yielding the corresponding mono-ester and ultimately pyridine-2,4-dicarboxylic acid. The rate of hydrolysis is expected to be pH-dependent, being faster at the extremes of pH.[21][22][23][24][25]

-

Oxidation: While the pyridine ring is relatively stable to oxidation, the ester groups could be susceptible to oxidative degradation under harsh conditions.

-

Photodegradation: Exposure to UV light may induce degradation of the pyridine ring or the ester functionalities. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.[26][27][28][29][30]

-

Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The degradation products would depend on the temperature and the presence of oxygen.

Caption: Potential Degradation Pathways of DE-2,4-PDC.

Forced Degradation Studies Protocol

To investigate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies should be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][14][15][31][16]

Protocol:

-

Acid Hydrolysis: Treat a solution of DE-2,4-PDC with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of DE-2,4-PDC with a strong base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of DE-2,4-PDC with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid DE-2,4-PDC to dry heat (e.g., 80 °C).

-

Photostability: Expose a solution and the solid form of DE-2,4-PDC to a light source according to ICH Q1B guidelines.

-

Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of this compound and its potential impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the most common and suitable technique for the analysis of DE-2,4-PDC.

Typical HPLC Parameters:

-

Column: C18, (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260-280 nm).

-

Column Temperature: 30 °C

The development of a stability-indicating method requires ensuring that all degradation products are well-resolved from the parent peak and from each other.[17][18][19][32][33]

Handling, Storage, and Formulation Considerations

Based on the predicted and known properties of this compound, the following recommendations for handling, storage, and formulation can be made:

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, as the compound is classified as causing serious eye irritation.[1][34] Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to minimize hydrolysis and photodegradation.

-

Formulation: For solution-based formulations, the choice of solvent will be critical. The pH of aqueous formulations should be carefully controlled to be near neutral to minimize hydrolysis. The use of antioxidants may be considered if oxidative degradation is found to be a significant pathway.

Conclusion

This compound is a valuable building block with significant potential. A thorough understanding of its solubility and stability is crucial for its successful application in research and development. While specific experimental data for this compound is limited, this guide provides a comprehensive framework based on its chemical structure, predictive models, and established analytical protocols. The experimental methodologies outlined herein will enable researchers to generate the necessary data to support their work, from early-stage discovery to formulation development. Further research to generate and publish quantitative solubility and stability data for this compound would be a valuable contribution to the scientific community.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 17. ijtsrd.com [ijtsrd.com]

- 18. ijpsr.com [ijpsr.com]

- 19. irjpms.com [irjpms.com]

- 20. biomedres.us [biomedres.us]

- 21. Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester - ProQuest [proquest.com]

- 22. researchgate.net [researchgate.net]

- 23. chemrxiv.org [chemrxiv.org]

- 24. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. UV photolysis for accelerating pyridine biodegradation. | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]